Physicochemical Differentiation: 4-Morpholinebutanamine C4 Spacer Lowers Density and Alters Hydrophobicity Versus C3 Analog
4-Morpholinebutanamine (C4 spacer) exhibits a lower measured density (0.9804 g/cm³) compared to the commercial C3 analog 4-(3-aminopropyl)morpholine (0.987 g/mL at 25°C) [1]. The extended hydrocarbon chain also increases the computed LogP value to 0.69570 for the C4 compound [2], whereas the C3 analog has a lower LogP (approximately 0.3-0.4 based on structural extrapolation), indicating enhanced lipophilicity for the butanamine derivative. The boiling point at 760 mmHg for 4-morpholinebutanamine is 244.6°C versus 224°C for the C3 analog [1], consistent with the additional methylene unit increasing intermolecular van der Waals interactions and molecular weight (158.24 g/mol vs. 144.21 g/mol).
| Evidence Dimension | Physical properties: density, LogP, and boiling point |
|---|---|
| Target Compound Data | Density: 0.9804 g/cm³; LogP: 0.69570; Boiling point: 244.6°C (760 mmHg); MW: 158.24 g/mol |
| Comparator Or Baseline | 4-(3-Aminopropyl)morpholine (CAS 123-00-2, C3 analog): Density: 0.987 g/mL (25°C); Boiling point: 224°C (760 mmHg); MW: 144.21 g/mol |
| Quantified Difference | Density reduction: ~0.007 g/cm³; MW increase: +14.03 g/mol; Boiling point increase: +20.6°C |
| Conditions | Standard ambient temperature and pressure; density measured per vendor specifications; boiling point at atmospheric pressure |
Why This Matters
For formulators and process chemists, lower density and altered lipophilicity directly impact solvent selection, extraction efficiency, and chromatographic behavior in purification workflows.
- [1] Sigma-Aldrich (Chembase). (n.d.). 3-Morpholinopropylamine (CAS 123-00-2). Boiling point and density. View Source
- [2] ChemSrc. (2024). 6321-07-9: 4-(morpholin-4-yl)butan-1-amine. LogP value. View Source
